cis-1,2-Diphenylcyclobutane

概要

説明

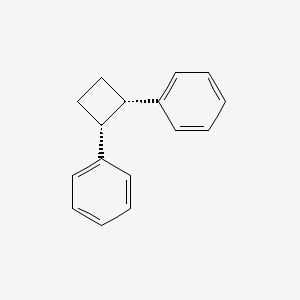

cis-1,2-Diphenylcyclobutane: is an organic compound characterized by a cyclobutane ring with two phenyl groups attached to the first and second carbon atoms in a cis configuration

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diphenylcyclobutane typically involves the Diels-Alder reaction of styrene derivatives. The reaction proceeds through the formation of a 1,4-diradical intermediate, which can cyclize to form the cyclobutane ring. The reaction conditions often require elevated temperatures and the presence of a radical initiator to facilitate the formation of the diradical intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is typically achieved through recrystallization or chromatography techniques.

化学反応の分析

Fragmentation to Styrene

At elevated temperatures (≥200°C), cis-1,2-diphenylcyclobutane undergoes thermal cleavage to regenerate styrene monomers via retro-[2+2] cycloaddition. This process proceeds through a diradical intermediate with an activation energy () of 35.8 kcal/mol .

| Condition | Product | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| 200°C in C₂Cl₄ | Styrene | 35.8 |

Isomerization to Trans Isomer

Thermal treatment also induces cis-to-trans isomerization, forming trans-1,2-diphenylcyclobutane. Both fragmentation and isomerization exhibit identical values, suggesting a shared diradical intermediate .

Ring-Splitting and Isomerization

Under UV irradiation with aromatic nitrile sensitizers (e.g., 1,4-dicyanonaphthalene), this compound undergoes:

-

Ring-opening to styrene

-

Isomerization to the trans isomer

-

Formation of 1-phenyltetralin via intramolecular hydrogen transfer .

Reaction Mechanism

The reaction proceeds via exciplex intermediates involving charge-transfer and excitation-resonance contributions, with product distribution sensitive to sensitizer electronic properties .

Oxidation

Oxidation of this compound yields benzophenone derivatives. Common reagents include:

-

KMnO₄ : Oxidizes phenyl groups to ketones.

-

CrO₃ : Generates carboxylic acids under acidic conditions.

Reduction

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces phenyl groups to cyclohexyl rings, producing cis-1,2-dicyclohexylcyclobutane.

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Benzophenone derivatives | |

| Reduction | H₂/Pd or LiAlH₄ | cis-1,2-Dicyclohexylcyclobutane |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on phenyl rings, with bromination and nitration reported:

-

Bromination (Br₂/FeBr₃): Forms mono- and di-brominated derivatives.

-

Nitration (HNO₃/H₂SO₄): Yields nitro-substituted analogs.

Metabolic Activation

Incubation with rat liver microsomes (NADPH-dependent) generates hydroxylated metabolites, including 4-hydroxy-cis-1,2-diphenylcyclobutane , which exhibits estrogenic activity .

| Substrate | Metabolite | Biological Activity | Reference |

|---|---|---|---|

| This compound | 4-Hydroxy derivative | Estrogenic (moderate) |

Comparative Reactivity

The cis isomer shows distinct reactivity compared to its trans counterpart:

Key Research Findings

-

Diradical Intermediates : Thermal and photochemical pathways involve 1,4-diradical intermediates, confirmed by computational studies .

-

Steric Effects : The cis configuration imposes steric hindrance, slowing substitution reactions relative to less strained analogs.

-

Biological Relevance : Hydroxylated metabolites act as endocrine disruptors, highlighting environmental and health concerns .

科学的研究の応用

Chemistry

Cis-1,2-Diphenylcyclobutane serves as a model compound for studying cycloaddition reactions and the stability of cyclobutane rings. Its unique structure allows researchers to explore the effects of ring strain and steric interactions in cyclobutane derivatives.

Materials Science

The compound has been investigated for its potential use in developing new polymer materials with unique mechanical properties. Its structural characteristics may contribute to enhanced material performance in various applications.

Biology and Medicine

This compound exhibits estrogenic activity after metabolic activation. Studies have shown that it can be metabolically converted by liver microsomes to form hydroxylated metabolites that interact with estrogen receptors. This property has implications for understanding endocrine disruption and potential health effects related to exposure.

Estrogenic Activity Assessment

A study demonstrated that when this compound was incubated with liver microsomes from phenobarbital-treated rats, significant estrogenic metabolites were produced. This indicates that the compound's estrogenic potential is contingent upon metabolic activation.

Data Tables

| Compound Name | Estrogenic Activity | Notable Metabolites Produced |

|---|---|---|

| This compound | Moderate | 4-Hydroxy-cis-1,2-diphenylcyclobutane |

| Trans-1,2-Diphenylcyclobutane | High | 4-Hydroxy-trans-1,2-diphenylcyclobutane |

| Styrene oligomers | Low | Various hydroxy derivatives |

作用機序

The mechanism of action of cis-1,2-Diphenylcyclobutane in chemical reactions involves the formation of reactive intermediates, such as diradicals or carbocations, which facilitate the cyclization and subsequent reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

類似化合物との比較

trans-1,2-Diphenylcyclobutane: The trans isomer of 1,2-Diphenylcyclobutane, which has different physical and chemical properties due to the trans configuration of the phenyl groups.

1,2-Diphenylcyclopropane: A smaller ring analog with different reactivity and stability.

1,2-Diphenylcyclohexane: A larger ring analog with different conformational properties.

Uniqueness: cis-1,2-Diphenylcyclobutane is unique due to its cis configuration, which imparts distinct steric and electronic properties compared to its trans isomer and other similar compounds. This uniqueness makes it valuable for studying the effects of ring strain and steric interactions in cyclobutane derivatives.

生物活性

Cis-1,2-Diphenylcyclobutane (CCB) is an organic compound characterized by a cyclobutane ring with two phenyl groups attached in a cis configuration. Its unique structure imparts distinct steric and electronic properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of CCB, focusing on its estrogenic effects, metabolic pathways, and potential applications in research and industry.

- Chemical Formula: C₁₆H₁₆

- Molecular Weight: 208.29 g/mol

- Structure: The compound features a cyclobutane ring with phenyl substituents at the 1 and 2 positions.

Estrogenic Activity

Research has indicated that this compound exhibits estrogenic activity, particularly after metabolic activation. Studies have shown that:

- CCB can be metabolically activated by rat liver microsomes to form hydroxylated metabolites that exhibit estrogenic properties .

- The estrogenic activity of CCB is lower than that of its trans isomer (trans-1,2-diphenylcyclobutane), with specific metabolites such as 4-hydroxy-cis-1,2-diphenylcyclobutane being identified as active .

The mechanism through which CCB exerts its biological effects involves:

- Metabolic conversion to hydroxylated derivatives via cytochrome P450 enzymes in the liver.

- These metabolites can interact with estrogen receptors, mimicking the action of natural estrogens in the body, which may lead to endocrine disruption .

Case Studies

- Estrogenic Activity Assessment : A study demonstrated that when CCB was incubated with liver microsomes from phenobarbital-treated rats, significant estrogenic metabolites were produced. This suggests that the compound's estrogenic potential is contingent upon metabolic activation .

- Comparative Analysis : Research comparing CCB with its trans counterpart revealed that while both compounds have estrogenic activity, the cis configuration leads to different reactivity patterns and metabolic pathways. The trans isomer exhibited stronger estrogenic effects due to more favorable interactions with hormone receptors .

Data Tables

| Compound Name | Estrogenic Activity | Metabolites Produced |

|---|---|---|

| This compound | Moderate | 4-Hydroxy-cis-1,2-diphenylcyclobutane |

| trans-1,2-Diphenylcyclobutane | High | 4-Hydroxy-trans-1,2-diphenylcyclobutane |

| Styrene oligomers | Low | Various hydroxy derivatives |

Applications in Research

This compound has potential applications in:

- Medicinal Chemistry : As a precursor for synthesizing biologically active compounds.

- Materials Science : Investigated for developing new polymer materials with unique mechanical properties due to its structural characteristics.

特性

IUPAC Name |

[(1S,2R)-2-phenylcyclobutyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERGGMDNGDDGPI-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227730 | |

| Record name | 1,2-Diphenylcyclobutane, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7694-30-6 | |

| Record name | 1,2-Diphenylcyclobutane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylcyclobutane, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIPHENYLCYCLOBUTANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W0RTR2TBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。